4-hydroxy-6-methyl-3-[(2E)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one
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Overview
Description
4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE is a complex organic compound that features a pyranone core structure with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 3-(3-phenyl-1H-pyrazol-4-yl)acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 4-keto-6-methyl-3-[3-(3-phenyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-methyl-3-[3-(3-phenyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-ol.
Substitution: Formation of 4-hydroxy-6-methyl-3-[3-(3-bromo-phenyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one.
Scientific Research Applications
4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE: Lacks the pyrazole and acryloyl groups, making it less complex and potentially less biologically active.
3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLIC ACID: Contains the pyrazole and acryloyl groups but lacks the pyranone core.
Uniqueness
4-HYDROXY-6-METHYL-3-[3-(3-PHENYL-1H-PYRAZOL-4-YL)ACRYLOYL]-2H-PYRAN-2-ONE is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14N2O4 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]pyran-2-one |
InChI |
InChI=1S/C18H14N2O4/c1-11-9-15(22)16(18(23)24-11)14(21)8-7-13-10-19-20-17(13)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,19,20)/b8-7+ |
InChI Key |
JPZMTECSIIUTDM-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(NN=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(NN=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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